molecular formula C15H10O4 B10813853 (6-Oxobenzo[c]chromen-3-yl) acetate

(6-Oxobenzo[c]chromen-3-yl) acetate

Cat. No.: B10813853
M. Wt: 254.24 g/mol
InChI Key: RAHGAWYHOZHDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Oxobenzo[c]chromen-3-yl) acetate is a chemical compound belonging to the class of benzochromenes. This compound is characterized by a chromene ring fused with a benzene ring and an acetate group attached to the third carbon of the chromene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxobenzo[c]chromen-3-yl) acetate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the chromene ring. The final step involves oxidative aromatization of the cyclohexadiene intermediate to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of visible light-mediated synthesis. This method employs transition-metal-free intramolecular direct C–H arylation using KOtBu in dimethyl sulfoxide (DMSO) at room temperature and blue light-emitting diodes (LEDs) as the light source . This approach is advantageous as it avoids the use of ligands, additives, high temperatures, and toxic solvents.

Chemical Reactions Analysis

Types of Reactions

(6-Oxobenzo[c]chromen-3-yl) acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents such as acetonitrile, DMSO, and methanol, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrochromenes, and substituted chromenes, depending on the specific reaction and conditions used.

Scientific Research Applications

(6-Oxobenzo[c]chromen-3-yl) acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes . The specific molecular targets and pathways involved in these actions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-6-oxobenzo[c]chromen-3-yl) acetate
  • (8-Methoxy-6-oxobenzo[c]chromen-3-yl) acetate
  • 2,3-Dimethoxybenzamides
  • 3-Acetoxy-2-methylbenzamides

Uniqueness

(6-Oxobenzo[c]chromen-3-yl) acetate is unique due to its specific structural features, such as the position of the acetate group and the fusion of the chromene and benzene rings. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) acetate

InChI

InChI=1S/C15H10O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h2-8H,1H3

InChI Key

RAHGAWYHOZHDAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.